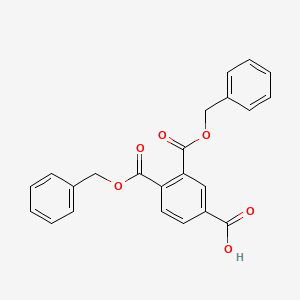
1,2,4-Benzenetricarboxylic acid, 1,2-bis(phenylmethyl) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4-Benzenetricarboxylic acid, 1,2-bis(phenylmethyl) ester: is an organic compound with the molecular formula C23H18O6. This compound is a derivative of 1,2,4-benzenetricarboxylic acid, where two of the carboxylic acid groups are esterified with benzyl alcohol. It is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,2,4-Benzenetricarboxylic acid, 1,2-bis(phenylmethyl) ester can be synthesized through the esterification of 1,2,4-benzenetricarboxylic acid with benzyl alcohol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid groups to the ester groups.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction is conducted in a continuous flow reactor to optimize the yield and efficiency. The use of high-purity starting materials and precise control of reaction conditions are crucial to obtaining a high-quality product.
Analyse Chemischer Reaktionen
Types of Reactions: 1,2,4-Benzenetricarboxylic acid, 1,2-bis(phenylmethyl) ester undergoes various chemical reactions, including:
Oxidation: The ester groups can be oxidized to form the corresponding carboxylic acids.
Reduction: The ester groups can be reduced to form the corresponding alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Electrophilic substitution reactions typically require reagents such as nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation.
Major Products Formed:
Oxidation: The major products are 1,2,4-benzenetricarboxylic acid and benzyl alcohol.
Reduction: The major products are 1,2,4-benzenetricarboxylic acid and benzyl alcohol.
Substitution: The major products depend on the specific substitution reaction, such as nitro derivatives or halogenated derivatives of the aromatic ring.
Wissenschaftliche Forschungsanwendungen
Chemistry: 1,2,4-Benzenetricarboxylic acid, 1,2-bis(phenylmethyl) ester is used as a building block in the synthesis of various organic compounds. It serves as a precursor for the preparation of metal-organic frameworks (MOFs) and other coordination complexes.
Biology: In biological research, this compound is used as a model compound to study the interactions between esters and biological molecules. It is also used in the development of drug delivery systems and as a component in the synthesis of bioactive molecules.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new pharmaceuticals. Its ester groups can be modified to create prodrugs that enhance the bioavailability and therapeutic efficacy of active pharmaceutical ingredients.
Industry: In the industrial sector, this compound is used as a plasticizer in the production of polymers and resins. It improves the flexibility and durability of plastic materials.
Wirkmechanismus
The mechanism of action of 1,2,4-benzenetricarboxylic acid, 1,2-bis(phenylmethyl) ester involves its interaction with various molecular targets and pathways. The ester groups can undergo hydrolysis to release the corresponding carboxylic acids and alcohols, which can then participate in further biochemical reactions. The aromatic ring can also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
1,2,4-Benzenetricarboxylic acid: The parent compound with three carboxylic acid groups.
1,2,4-Benzenetricarboxylic acid, 1,2,4-tris(2-ethylhexyl) ester: A similar ester derivative with different ester groups.
1,2-Benzenedicarboxylic acid, bis(4-methylpentyl) ester: A related compound with two ester groups on a different aromatic ring.
Uniqueness: 1,2,4-Benzenetricarboxylic acid, 1,2-bis(phenylmethyl) ester is unique due to its specific ester groups and the resulting chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
67846-10-0 |
|---|---|
Molekularformel |
C23H18O6 |
Molekulargewicht |
390.4 g/mol |
IUPAC-Name |
3,4-bis(phenylmethoxycarbonyl)benzoic acid |
InChI |
InChI=1S/C23H18O6/c24-21(25)18-11-12-19(22(26)28-14-16-7-3-1-4-8-16)20(13-18)23(27)29-15-17-9-5-2-6-10-17/h1-13H,14-15H2,(H,24,25) |
InChI-Schlüssel |
DCFMBJGEQFRYCO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC(=O)C2=C(C=C(C=C2)C(=O)O)C(=O)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



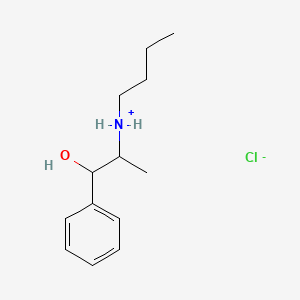

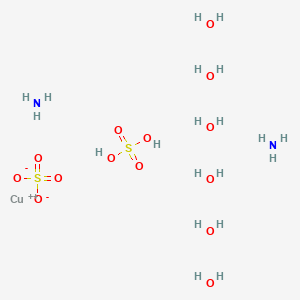
![10-tert-Butyl-8-[5-tert-butyl-3-(10-tert-butyl-10,11-dihydro-9H-benzo[a]xanthen-8-yl-methylene)-2-chloro-cyclohex-1-enylmethylene]-8,9,10,11-tetrahydro-benzo[a]xanthenylium perchlorate](/img/structure/B13781343.png)
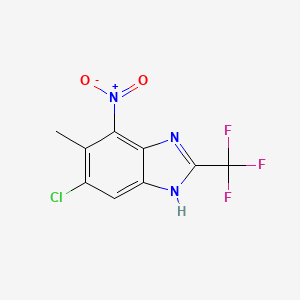

![N'-[2-(azepan-1-ium-1-yl)ethyl]-2-(4-chlorophenoxy)acetohydrazide;chloride](/img/structure/B13781358.png)
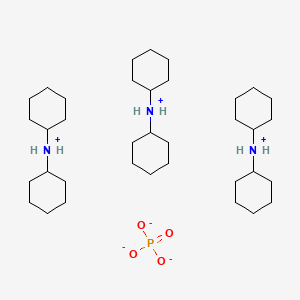

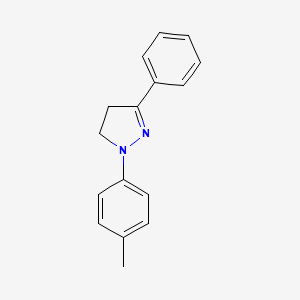
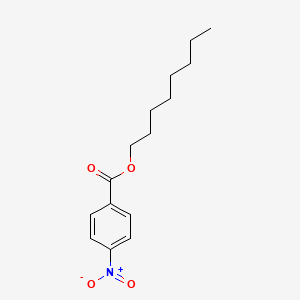
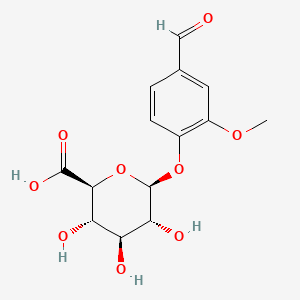
![Sodium 2-[(carboxymethyl)amino]benzoate](/img/structure/B13781393.png)
